molecular formula C10H11FO2S B152532 2-Fluoro-5-(isopropylthio)benzoic acid CAS No. 138736-66-0

2-Fluoro-5-(isopropylthio)benzoic acid

Cat. No.: B152532
CAS No.: 138736-66-0
M. Wt: 214.26 g/mol
InChI Key: YJWGBVQDJUKTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(isopropylthio)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the ortho position and an isopropylthio (-S-iPr) group at the para position of the benzene ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the lipophilic isopropylthio substituent, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

138736-66-0

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

2-fluoro-5-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C10H11FO2S/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

YJWGBVQDJUKTGF-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC(=C(C=C1)F)C(=O)O

Canonical SMILES

CC(C)SC1=CC(=C(C=C1)F)C(=O)O

Synonyms

BENZOIC ACID, 2-FLUORO-5-[(1-METHYLETHYL)THIO]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
2-Fluoro-5-(isopropylthio)benzoic acid Not provided* Not provided* -F (ortho), -S-iPr (para) Likely intermediate for lipophilic drugs N/A
2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid C₁₁H₁₄FNO₄S 275.30 -F (ortho), -SO₂N(iPr)(Me) (para) Higher polarity due to sulfonamide group
2-Fluoro-5-formylbenzoic acid C₈H₅FO₃ 168.12 -F (ortho), -CHO (para) Reactive aldehyde for synthesis
2-Fluoro-5-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 -F (ortho), -CF₃ (para) High acidity, industrial synthesis intermediate
2-Fluoro-5-(pyridin-3-yl)benzoic acid C₁₂H₈FNO₂ 217.20 -F (ortho), -pyridinyl (para) Hydrogen bonding via aromatic nitrogen

*Data inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups :

    • The trifluoromethyl (-CF₃) group in 2-Fluoro-5-(trifluoromethyl)benzoic acid significantly enhances acidity (pKa ~1.5-2.0) compared to the isopropylthio analog, due to its strong electron-withdrawing nature .
    • The formyl (-CHO) group in 2-Fluoro-5-formylbenzoic acid introduces reactivity, enabling use in condensation reactions (e.g., Schiff base formation) .
  • Lipophilicity and Solubility: The isopropylthio (-S-iPr) group in the target compound likely increases lipophilicity (logP ~2.5-3.0 estimated), favoring membrane permeability.
  • Biological Relevance :

    • The pyridinyl substituent in 2-Fluoro-5-(pyridin-3-yl)benzoic acid facilitates hydrogen bonding, making it suitable for targeting enzymes or receptors with polar active sites .
    • Sulfonamide derivatives (e.g., ) are common in drug design due to their bioavailability and metabolic stability .

Thermal and Physical Properties

  • The compound in -Fluoro-5-(4-(3-hydroxy-4-isobutyrylphenoxy)butoxy)benzoic acid, has a melting point of 122–124°C, suggesting moderate crystallinity influenced by its extended alkoxy chain .
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid () is reported as an off-white crystal with 98% purity, indicative of high thermal stability due to fluorine’s strong intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.